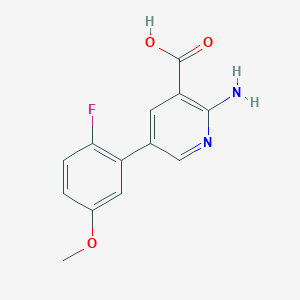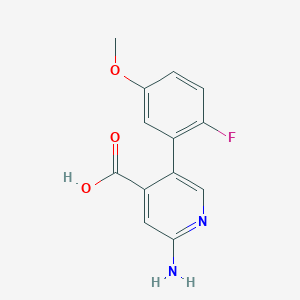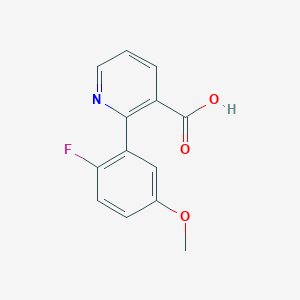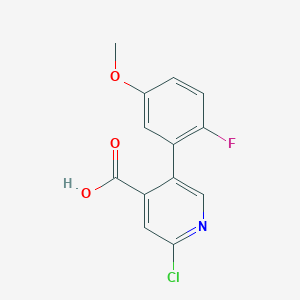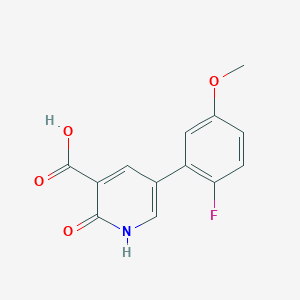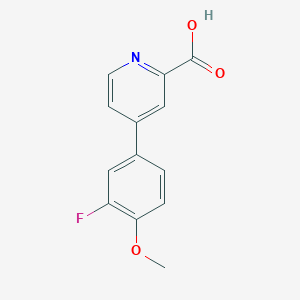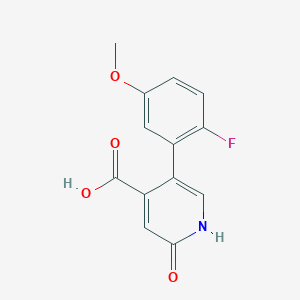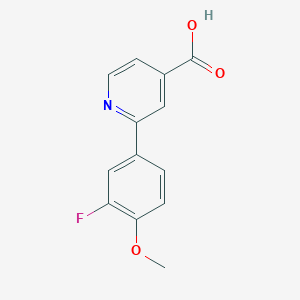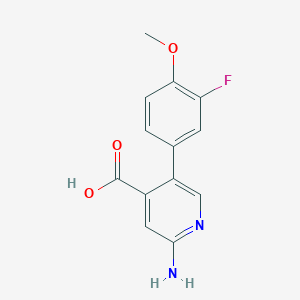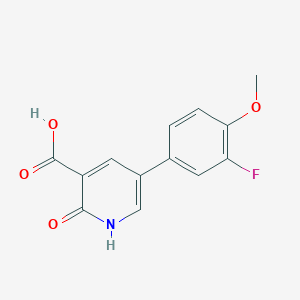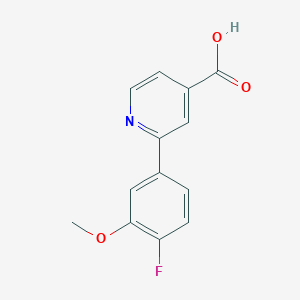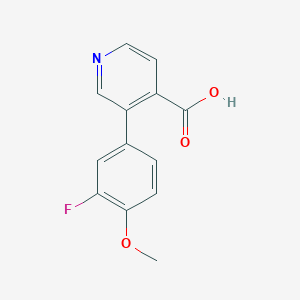
MFCD18317521
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD18317521 is a chemical compound with unique properties that have garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317521 involves several steps, each requiring specific reaction conditions. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles synthesized using the co-precipitation technique . This process involves the reaction of iron salts with a base in the presence of a stabilizing agent, resulting in the formation of iron oxide nanoparticles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as vacuum filtration, spin coating, and spray coating are employed to fabricate the compound in various forms, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions: MFCD18317521 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the use of light signals to manipulate reaction pathways in disulfide-based nonequilibrium systems has been reported .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, in oxidation reactions, the compound may form oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
MFCD18317521 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in the development of new therapeutic agents. In medicine, the compound is being explored for its potential use in targeted drug delivery systems. In industry, this compound is used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
The mechanism of action of MFCD18317521 involves its interaction with specific molecular targets and pathways. For example, the compound may exert its effects by targeting specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD18317521 include other iron oxide nanoparticles and related materials. These compounds share similar physicochemical properties and are used in comparable applications .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its stability, reactivity, and potential for functionalization. These characteristics make it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-12-3-2-8(6-11(12)14)10-7-15-5-4-9(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGDNRMOSIGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687554 |
Source


|
| Record name | 3-(3-Fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-90-3 |
Source


|
| Record name | 3-(3-Fluoro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
